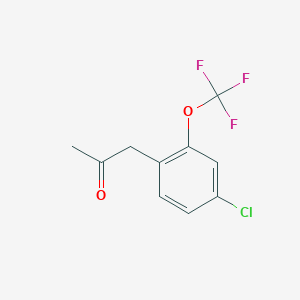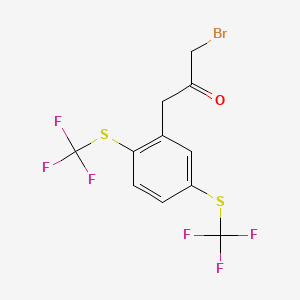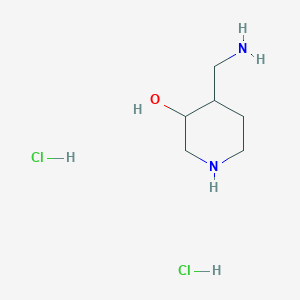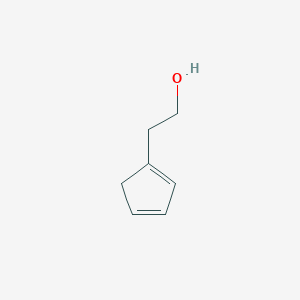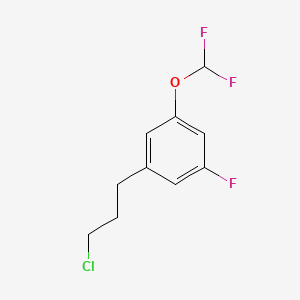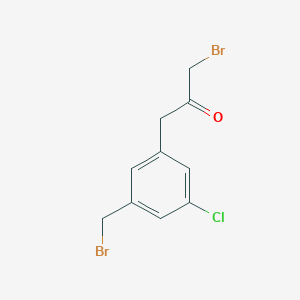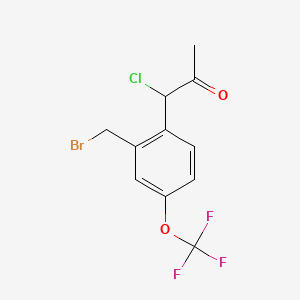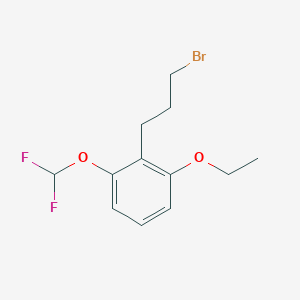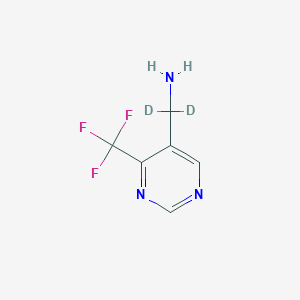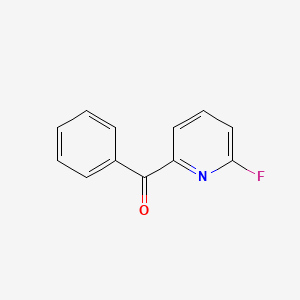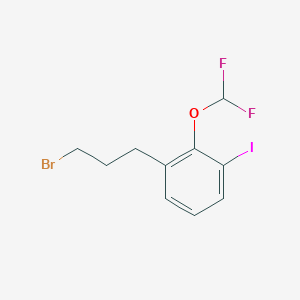
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the 3-bromopropyl group via Friedel-Crafts alkylation.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Differing by the presence of an ethyl group instead of iodine.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: Featuring a trifluoromethylthio group.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is unique due to the specific arrangement of its halogen atoms and the difluoromethoxy group, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H10BrF2IO |
|---|---|
Molecular Weight |
390.99 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(14)9(7)15-10(12)13/h1,3,5,10H,2,4,6H2 |
InChI Key |
XZNRGACCSSAXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
